molecular formula C16H14N4OS2 B2370719 N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 923083-22-1

N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2370719
CAS No.: 923083-22-1
M. Wt: 342.44
InChI Key: CPSWRUIQLTZGQD-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide: is a complex organic compound that features a thiazole ring, a pyridazine ring, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which is synthesized through the Hantzsch thiazole synthesis.

    Pyridazine Ring Formation: The pyridazine ring can be constructed via cyclization reactions involving hydrazine derivatives and diketones.

    Thioacetamide Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various functionalized thiazole and pyridazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridazine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of the target molecules. The thioacetamide group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
  • N-(thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Uniqueness

N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the ortho-tolyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Properties

IUPAC Name

2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-11-4-2-3-5-12(11)13-6-7-15(20-19-13)23-10-14(21)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSWRUIQLTZGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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